physicochemical properties of 1,2,4,5-Benzenetetramine
physicochemical properties of 1,2,4,5-Benzenetetramine
An In-depth Technical Guide on 1,2,4,5-Benzenetetramine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4,5-Benzenetetramine, a key aromatic amine, serves as a fundamental building block in various advanced scientific fields.[1] Its structure, featuring a central benzene (B151609) ring with four amine substituents, makes it a valuable precursor for the synthesis of high-performance polymers, such as polybenzimidazoles (PBIs), and conductive metal-organic frameworks (MOFs).[1][2] In the realm of drug development, its tetrahydrochloride salt is recognized as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a critical regulator in cell survival and motility pathways, making it a compound of significant interest in cancer therapy research.[3][4] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its mechanism of action as a therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical characteristics of 1,2,4,5-Benzenetetramine and its common salt derivative, the tetrahydrochloride, is essential for its effective application.[1] The free base is sensitive and prone to oxidation, while the tetrahydrochloride salt offers enhanced stability.[5]
General Properties
The following table summarizes the core physicochemical data for both the free base and tetrahydrochloride forms of the compound.
| Property | 1,2,4,5-Benzenetetramine (Free Base) | 1,2,4,5-Benzenetetramine Tetrahydrochloride |
| Molecular Formula | C₆H₁₀N₄[1][6][] | C₆H₁₄Cl₄N₄ or C₆H₂(NH₂)₄·4HCl[8][9][10][11] |
| Molecular Weight | 138.17 g/mol [1][6][] | 284.01 g/mol [8][10][11] |
| Appearance | Data not available | Solid, Crystalline[1], Dark brown crystalline[12] |
| CAS Number | 3204-61-3[6][13] | 4506-66-5[3][8][11] |
Thermal and Physical Properties
| Property | Value (Free Base) | Value (Tetrahydrochloride) |
| Melting Point | 274-276 °C[13] | ≥300 °C (decomposes)[1][8][10] |
| Boiling Point | Data not available | 400.9 °C at 760 mmHg[1] |
| Density | 1.401 g/cm³ (Predicted)[1] | 1.401 g/cm³[1] |
| Solubility | Data not available | Soluble in water[1][9] |
Spectral Data
Infrared (IR) spectroscopy data from a patented synthesis method provides insight into the vibrational modes of the molecule.[14]
| Spectral Data | Values |
| IR (KBr, cm⁻¹) | 3476.6, 3367.5, 1605.6, 1557.7, 1492.5, 1438.8, 1411.8, 1316.7, 1286.1, 1221.5, 1036.7, 827.3, 544.5[14] |
Experimental Protocols
The synthesis of 1,2,4,5-Benzenetetramine requires carefully controlled conditions to prevent oxidation and ensure a high-purity product suitable for polymerization or biological assays.[1]
Synthesis of 1,2,4,5-Benzenetetramine Tetrahydrochloride
A common and effective method involves a two-step process starting from 4,6-dinitro-m-dichlorobenzene.[1][14]
Step 1: Ammonolysis of 4,6-dinitro-m-dichlorobenzene
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Objective: To replace the chlorine atoms with amino groups.
-
Procedure: 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to yield 4,6-dinitro-1,3-diaminobenzene (DADNB).[1][14][15] The reaction is typically carried out under pressure in a solvent such as 1,4-dioxane (B91453) with ammonia (B1221849) as the ammonolysis agent.[15]
Step 2: Catalytic Hydrogenation of 4,6-dinitro-1,3-diaminobenzene
-
Objective: To reduce the dinitro groups to amino groups.
-
Reagents & Equipment:
-
Procedure:
-
The dinitro-diamino precursor, solvent, and catalyst are added to an autoclave.[3] The system is purged with an inert gas like nitrogen to prevent oxidation.[3]
-
The autoclave is heated (e.g., to 70-80 °C) and pressurized with hydrogen (e.g., to 300 psi or 0.5 MPa).[3][14] The reaction proceeds for several hours (e.g., 2-5.5 hours).[3][14]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.[3]
-
Concentrated HCl is added to the filtrate to precipitate the 1,2,4,5-Benzenetetramine as its tetrahydrochloride salt.[3][15]
-
The solid product is collected by filtration, washed with HCl and ethanol, and dried under vacuum.[3] This method can yield a product with a purity of over 99% and a total yield of approximately 80%.[3][15]
-
Caption: General workflow for the synthesis of 1,2,4,5-Benzenetetramine Tetrahydrochloride.
Purification
For applications requiring exceptionally high purity, further purification can be achieved.
-
Procedure: 1,2,4,5-Benzenetetramine tetrahydrochloride can be recrystallized from an aqueous solution by the addition of concentrated hydrochloric acid.[3]
Role in Drug Development: FAK Inhibition
1,2,4,5-Benzenetetramine tetrahydrochloride, also known as FAK Inhibitor 14 or Y15, is a cell-permeable, selective inhibitor of Focal Adhesion Kinase (FAK).[3][16] FAK is a non-receptor kinase that is frequently overexpressed in various human tumors and plays a crucial role in regulating integrin signaling pathways responsible for cell survival, proliferation, and motility.[3][4][17]
Mechanism of Action
The primary mechanism of FAK activation involves autophosphorylation at the tyrosine 397 (Y397) residue.[3][4] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases and PI3 kinase, initiating downstream signaling cascades that promote cancer progression.[3]
1,2,4,5-Benzenetetramine (Y15) directly targets and blocks the phosphorylation of Y397-FAK.[3][4] By preventing this initial autophosphorylation step, it effectively disrupts the entire signaling cascade. This inhibition leads to several anti-tumor effects:
-
Inhibition of Cell Adhesion and Increased Detachment: Blocking FAK signaling disrupts the cell's ability to adhere to the extracellular matrix, leading to detachment.[4][17]
-
Induction of Apoptosis: The loss of adhesion signaling triggers programmed cell death (apoptosis) in cancer cells.[3][17]
-
Tumor Regression: In vivo studies have demonstrated that targeting the Y397 site of FAK with this inhibitor can lead to a significant decrease in tumor growth.[4]
Caption: Inhibition of the FAK signaling pathway by 1,2,4,5-Benzenetetramine (Y15).
Conclusion
1,2,4,5-Benzenetetramine is a versatile chemical compound with significant utility in both materials science and drug development.[1] Its ability to serve as a monomer for high-stability polymers and its specific function as a FAK inhibitor underscore its importance in advanced research.[1][4] The detailed protocols for its synthesis and a clear understanding of its physicochemical properties are crucial for researchers aiming to leverage this molecule in their work. As a targeted therapeutic agent, its ability to disrupt a key signaling node in cancer cells presents a promising avenue for the development of novel oncological treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4,5-Benzenetetramine tetrahydrochloride | Krackeler Scientific, Inc. [krackeler.com]
- 3. 1,2,4,5-BENZENETETRAMINE TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. 1,2,4,5-Benzenetetraamine | C6H10N4 | CID 78261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,4,5-Benzenetetramine technical grade 4506-66-5 [sigmaaldrich.com]
- 9. CAS 4506-66-5: 1,2,4,5-tetraaminobenzene tetra hydrochlori… [cymitquimica.com]
- 10. 1,2,4,5-Benzenetetramine technical grade 4506-66-5 [sigmaaldrich.com]
- 11. 1,2,4,5-Benzenetetraamine tetrahydrochloride | C6H14Cl4N4 | CID 78260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. calpaclab.com [calpaclab.com]
- 17. researchgate.net [researchgate.net]
